molecular formula C44H32N2O12 B13788925 (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate

(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate

Cat. No.: B13788925
M. Wt: 780.7 g/mol
InChI Key: RFBDKTFVIPLHHO-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including dioxopyrrolidinyl and oxobutoxy groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate undergoes various chemical reactions, including substitution, addition, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups such as dioxopyrrolidinyl and oxobutoxy .

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of more complex structures .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is used as a crosslinking agent for proteins and other biomolecules. This property makes it valuable in the study of protein-protein interactions and the development of biomaterials .

Medicine: Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery .

Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate lies in its complex structure and the presence of multiple reactive functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C44H32N2O12

Molecular Weight

780.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate

InChI

InChI=1S/C44H32N2O12/c47-31-11-8-26-20-24-6-10-28(56-18-2-4-38(54)58-46-35(51)15-16-36(46)52)22-30(24)42-40(26)43(31)41-29-21-27(9-5-23(29)19-25-7-12-32(48)44(42)39(25)41)55-17-1-3-37(53)57-45-33(49)13-14-34(45)50/h5-12,19-22H,1-4,13-18H2

InChI Key

RFBDKTFVIPLHHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C4C5=C(C=CC(=O)C5=C6C7=C(C=CC(=C7)OCCCC(=O)ON8C(=O)CCC8=O)C=C9C6=C4C(=O)C=C9)C=C3C=C2

Origin of Product

United States

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